molecular formula C20H18N2O4 B12283019 3-Fmoc-amino-2,6-dioxopiperidine

3-Fmoc-amino-2,6-dioxopiperidine

Cat. No.: B12283019
M. Wt: 350.4 g/mol
InChI Key: XXFOGUQHUDARRP-UHFFFAOYSA-N
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Description

3-Fmoc-amino-2,6-dioxopiperidine is a chemical compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a piperidine ring. This compound is commonly used in organic synthesis, particularly in the field of peptide synthesis, due to its ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fmoc-amino-2,6-dioxopiperidine typically involves the reaction of 2,6-dioxopiperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane . The Fmoc group is introduced to protect the amino group, which can later be removed under basic conditions, such as with piperidine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key reagents and reaction conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Fmoc-amino-2,6-dioxopiperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino compound and the dibenzofulvene byproduct when the Fmoc group is removed .

Mechanism of Action

The mechanism of action of 3-Fmoc-amino-2,6-dioxopiperidine involves the protection of the amino group through the formation of a stable Fmoc-carbamate. This protection prevents unwanted reactions at the amino site during synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amino group .

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(2,6-dioxopiperidin-3-yl)carbamate

InChI

InChI=1S/C20H18N2O4/c23-18-10-9-17(19(24)22-18)21-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,25)(H,22,23,24)

InChI Key

XXFOGUQHUDARRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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